3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3OS/c16-9-3-1-2-8(6-9)13(22)19-15-21-20-14(23-15)11-5-4-10(17)7-12(11)18/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRPPKPORCPBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article reviews the biological activity of this specific compound, highlighting its efficacy against various pathogens and cancer cell lines, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiadiazole ring substituted with a dichlorophenyl group and a benzamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. In a comparative study of various thiadiazole derivatives:
| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 18 (E. coli) 20 (S. aureus) | 15 (A. niger) 17 (C. albicans) |
| Control (Ampicillin) | 25 (E. coli) 30 (S. aureus) | 20 (A. niger) 22 (C. albicans) |
The compound showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The antifungal activity was also promising against common fungal pathogens like Aspergillus niger and Candida albicans .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, in vitro assays evaluating the cytotoxic effects of the compound against various cancer cell lines revealed:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 (Liver) | 15.0 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
These results indicate that the compound effectively inhibits the growth of cancer cells through mechanisms such as apoptosis and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Thiadiazole derivatives have been shown to interfere with DNA replication in cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases.
- Antimicrobial Mechanisms : It disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism.
Case Studies
- Antimicrobial Efficacy : A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activities using disc diffusion methods. The findings indicated that compounds similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Studies : Research published in "Pharmaceuticals" detailed the synthesis of new thiadiazole-based compounds that demonstrated potent anticancer activities against multiple human cancer cell lines. The study highlighted that modifications on the thiadiazole scaffold significantly enhanced cytotoxicity .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits notable cytotoxic properties against various cancer cell lines.
Key Findings:
- Cytotoxicity : A study highlighted that compounds containing the 1,3,4-thiadiazole moiety demonstrated significant inhibitory effects on the growth of several human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .
- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells. Structure–activity relationship studies suggest that modifications on the thiadiazole ring can enhance cytotoxic efficacy .
Case Studies:
- In Vivo Studies : In a study involving Ehrlich's Ascites Carcinoma cells, derivatives of 1,3,4-thiadiazoles were shown to inhibit tumor growth significantly after 14 days of treatment .
- Comparative Efficacy : Compounds with specific substituents on the phenyl ring exhibited varying degrees of potency. For example, one derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells, outperforming standard chemotherapeutic agents .
Antimicrobial Properties
Beyond anticancer applications, thiadiazole derivatives like this compound also exhibit antimicrobial activity.
Key Findings:
- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. They have shown effectiveness against various pathogens including bacteria and fungi .
- Mechanism : The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways .
Case Studies:
- Antibacterial Testing : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.
- Fungal Inhibition : Compounds were also tested against fungal strains and showed promising results in inhibiting fungal growth.
Agricultural Applications
The unique properties of thiadiazole derivatives extend to agricultural uses where they serve as potential agrochemicals.
Key Findings:
- Pesticidal Activity : Research indicates that compounds like this compound may act as effective herbicides or insecticides due to their ability to interfere with specific biological pathways in pests .
Case Studies:
- Field Trials : Preliminary field trials have suggested that these compounds can reduce pest populations significantly while having minimal impact on non-target species.
- Mechanism of Action : The mode of action involves disruption of critical metabolic processes in target organisms, leading to reduced viability and reproduction .
Chemical Reactions Analysis
Substitution Reactions
The compound exhibits electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) at its chloro-substituted phenyl groups:
-
EAS : The 3-chloro position on the benzamide ring undergoes nitration or sulfonation under acidic conditions (H₂SO₄/HNO₃ or SO₃) to introduce nitro or sulfonic acid groups, respectively .
-
NAS : The 2,4-dichlorophenyl group on the thiadiazole ring reacts with alkoxides (e.g., NaOMe) or amines (e.g., NH₃/EtOH) in polar aprotic solvents (DMF, DMSO) to yield methoxy- or amino-substituted derivatives .
Table 1: Substitution Reactions
Oxidation and Reduction
The thiadiazole core and amide group participate in redox reactions:
-
Oxidation : Treatment with KMnO₄/H₂O oxidizes the thiadiazole sulfur to sulfonic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, altering its aromaticity .
Cyclization and Ring-Opening
The thiadiazole moiety facilitates cyclization with bifunctional reagents:
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Reaction with hydrazine hydrate forms triazole-thiadiazole hybrids via ring expansion .
-
Acid-catalyzed (H₂SO₄) ring-opening yields thioamide intermediates, which re-cyclize under basic conditions .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, Δ | Triazole-thiadiazole hybrid | Anticonvulsant agents | |
| H₂SO₄ (98%) | RT, 2 hr | Thioamide intermediate | Precursor for agrochemicals |
Biological Interactions
The compound interacts with biological targets via covalent and non-covalent mechanisms:
-
Enzyme Inhibition : The chloro groups enhance binding to tubulin’s colchicine site (Ki = 0.28–4.27 µM), disrupting microtubule assembly .
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DNA Interaction : Intercalates with DNA base pairs via π-π stacking, confirmed by fluorescence quenching assays .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Hydrolytic Stability : Resistant to hydrolysis at pH 4–9 but degrades under strongly acidic (pH < 2) or basic (pH > 12) conditions .
Key Findings from Mechanistic Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiadiazole Core Variations
- Pyridinyl vs. Dichlorophenyl Substitution: Compound 4b (3-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) from replaces the 2,4-dichlorophenyl group with a pyridinyl ring.
- Oxadiazole vs. Thiadiazole :
highlights oxadiazole analogs (e.g., C4 , C7 ), where sulfur in thiadiazole is replaced by oxygen. Oxadiazoles generally exhibit reduced lipophilicity and different electronic properties, impacting bioavailability. For instance, 2-chloro-substituted oxadiazoles showed higher anti-inflammatory activity than 3- or 4-chloro analogs, suggesting positional effects of substituents .
Benzamide Substituent Variations
- Halogen Position :
In , 4b (3-chloro) and 4c (4-chloro) benzamide derivatives differ in the position of the chlorine atom. NMR and IR data reveal distinct electronic environments, with para-substituted analogs (4c ) showing downfield shifts in aromatic protons due to increased electron withdrawal . - Functional Group Diversity :
and list analogs with bromo (2-bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide ) and methyl (3-methylbenzamide ) substituents. Bromine’s larger atomic radius may enhance steric hindrance, while methyl groups could improve metabolic stability .
Anti-Inflammatory Activity
- Oxadiazole Derivatives :
In -chloro-substituted oxadiazoles (e.g., C4 ) demonstrated superior anti-inflammatory activity compared to 3-chloro analogs, highlighting the importance of substituent position. This suggests that the 3-chloro group in the target compound may reduce efficacy in similar applications .
Insecticidal Activity
- Thiadiazole Aroylurea Derivatives :
and describe N-{N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide , a urea derivative acting as an insect growth regulator. The replacement of benzamide with urea enhances chitin synthesis inhibition, indicating that the target compound’s benzamide group may confer different biological targeting .
Acetylcholinesterase Inhibition
- Piperidine-Substituted Thiadiazoles :
Compound 7e (3-chloro-N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) in showed acetylcholinesterase inhibitory activity due to the basic piperidine side chain. The absence of such a group in the target compound may limit similar activity .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- IR and NMR Trends :
reports IR peaks for C=O (1660–1690 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches in benzamide-thiadiazole hybrids. The 3-chloro substituent in 4b caused distinct aromatic proton splitting in ¹H NMR (δ 7.4–8.1 ppm), comparable to the target compound . - Mass Spectrometry : Molecular ion peaks (e.g., m/z 337–392 in ) confirm stability under MS conditions, with fragmentation patterns dependent on substituent electronegativity .
Q & A
Basic Synthesis
Q: What is the synthetic route for 3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how do reaction conditions influence yield? A: The synthesis involves two key steps:
Thiadiazole Ring Formation : Reacting thiosemicarbazide with 2,4-dichlorobenzoyl chloride under acidic conditions to yield 5-(2,4-dichlorophenyl)-1,3,4-thiadiazole-2-amine.
Amidation : Coupling the thiadiazole intermediate with 3-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final compound.
Critical Conditions :
- pH Control : Ammonia solution (pH 8–9) precipitates intermediates effectively .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature : Reflux (90–100°C) ensures complete cyclization .
Yield Optimization : Impurities from incomplete amidation can reduce yields; purification via column chromatography or recrystallization (DMSO/water) is recommended .
Structural Characterization
Q: Which analytical techniques are essential for confirming the compound’s structure? A:
- X-ray Crystallography : Determines precise bond lengths, angles, and intermolecular interactions. SHELX software (e.g., SHELXL) refines structures with R-factors < 0.05 .
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., chloro groups at 2,4-dichlorophenyl and benzamide) .
- Mass Spectrometry (MS) : Validates molecular weight (MW: 382.7 g/mol) and fragmentation patterns .
Biological Activity
Q: What in vitro models assess its anticancer potential, and how do structural features influence activity? A:
- Cell Lines : MCF-7 (breast cancer) and HepG2 (liver cancer) are standard models. IC values correlate with thiadiazole’s metal-binding capacity and chloro substituents’ electron-withdrawing effects .
- Key Structural Drivers :
- Thiadiazole Ring : Chelates metal ions (e.g., Zn) in enzymes like carbonic anhydrase .
- Chlorine Substituents : Enhance lipophilicity and membrane permeability .
| Activity Type | Cell Line/Organism | IC/MIC Range | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 10–25 µM | |
| Antimicrobial | S. aureus | 16–31.25 µg/mL |
Advanced Reactivity
Q: How does the compound behave under oxidative or reductive conditions? A:
- Oxidation : Forms sulfoxides/sulfones at the thiadiazole sulfur under HO/acetic acid .
- Reduction : NaBH reduces amide bonds to amines, altering bioactivity .
- Substitution : Electrophilic aromatic substitution occurs at the 2,4-dichlorophenyl ring (e.g., nitro groups introduced via HNO) .
Crystallography
Q: What intermolecular interactions stabilize its crystal lattice? A:
- Hydrogen Bonds : N–H···O dimers create centrosymmetric pairs (distance: 2.89 Å) .
- Dihedral Angles : Thiadiazole and dichlorophenyl rings form angles of 24.9°–48.1°, influencing packing density .
- Impact : Enhanced thermal stability (decomposition >250°C) and solubility in DMSO .
Structure-Activity Relationship (SAR)
Q: How do substituent variations impact target binding? A:
- Chloro vs. Methyl : 3-chlorobenzamide shows 2× higher affinity for tyrosine kinases than 3-methyl analogs due to stronger electron-withdrawal .
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives exhibit superior antimicrobial activity (MIC 16 µg/mL vs. 32 µg/mL for oxadiazoles) .
Analytical Method Development
Q: What challenges arise in quantifying this compound in biological matrices? A:
- Solubility : Limited aqueous solubility (<0.1 mg/mL) necessitates DMSO-based stock solutions .
- Detection : HPLC-UV (λ = 254 nm) with C18 columns resolves degradation products (e.g., hydrolyzed amides) .
- Validation : Linearity (R > 0.99) across 1–100 µg/mL in plasma .
Mechanistic Studies
Q: What in silico approaches predict target proteins? A:
- Molecular Docking : AutoDock Vina simulates binding to EGFR (binding energy: −9.2 kcal/mol) .
- MD Simulations : 100-ns trajectories confirm stable interactions with kinase ATP-binding pockets .
Stability Profiling
Q: How does pH affect its stability in solution? A:
- Acidic Conditions (pH 2) : Rapid hydrolysis of the amide bond (t = 2 h) .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 h at 25°C .
Degradation Products : 3-chlorobenzoic acid and thiadiazole-amine fragments .
Advanced Data Contradictions
Q: How to resolve discrepancies in reported bioactivity data? A:
- Assay Variability : Differences in cell passage number or serum content alter IC values .
- Purity : HPLC purity >98% minimizes false negatives; impurities >5% suppress activity .
- Meta-Analysis : Cross-study comparisons using standardized protocols (e.g., MTT assay at 24 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
